N-Fmoc-N-ethyl-L-alanine
Overview
Description
N-Fmoc-N-ethyl-L-alanine is a derivative of the amino acid alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is ethylated. This compound is commonly used in peptide synthesis and proteomics studies due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-ethyl-L-alanine typically involves the protection of the amino group of N-ethyl-L-alanine with the Fmoc group. This can be achieved by reacting N-ethyl-L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-ethyl-L-alanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of N-ethyl-L-alanine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution: Various reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Deprotection: N-ethyl-L-alanine is the major product formed after the removal of the Fmoc group.
Substitution: Depending on the reagents used, different substituted derivatives of N-ethyl-L-alanine can be formed.
Scientific Research Applications
N-Fmoc-N-ethyl-L-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Proteomics Studies: It is used in the study of protein structures and functions.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Fmoc-N-ethyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
N-Fmoc-N-ethyl-L-alanine can be compared with other Fmoc-protected amino acids such as:
N-Fmoc-L-alanine: Similar in structure but without the ethyl group, making it less hydrophobic.
N-Fmoc-L-leucine: Contains a larger, more hydrophobic side chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its ethylated side chain, which provides a balance between hydrophobicity and reactivity, making it a versatile building block in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVAYWIQBITLAU-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595368 | |
Record name | N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84000-09-9 | |
Record name | N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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